S-(Hexamethylcarbamoyl)glutathione
Description
Molecular Architecture and Stereochemical Configuration
This compound (CAS 116430-63-8) is a chemically modified derivative of glutathione, characterized by the substitution of the thiol (-SH) group with a hexamethylcarbamoyl moiety. Its molecular formula is C₁₇H₂₈N₄O₇S , with a molecular weight of 432.49 g/mol . The compound retains the tripeptide backbone of glutathione (γ-glutamyl-cysteinyl-glycine) but introduces a carbamoyl group featuring six methyl substituents, resulting in a sterically bulky and hydrophobic modification at the cysteine residue.
The stereochemical configuration of the hexamamethylcarbamoyl group is critical to its structural integrity. While direct crystallographic data for this specific derivative are limited, analogous S-carbamoylglutathione compounds, such as S-(N-methylcarbamoyl)glutathione, exhibit absolute stereochemistry at the modified cysteine residue, with retention of the L-configuration in the amino acid backbone. The hexamethyl substitution likely imposes conformational constraints on the molecule, altering its interactions with enzymatic active sites compared to unmodified glutathione.
Comparative Analysis with Glutathione and Related Thiol Derivatives
The structural and functional divergence between this compound and native glutathione is pronounced:
Unlike glutathione, which participates in redox cycling via its thiol group, the hexamethylcarbamoyl derivative is redox-inert due to the substitution. This renders it unsuitable for antioxidant functions but potentially useful as an inhibitor or probe in enzymatic studies. Compared to S-hexylglutathione—a related alkylated derivative—the hexamethylcarbamoyl group introduces greater steric hindrance, which may impede binding to enzymes like glutathione S-transferases (GSTs).
Crystallographic and Spectroscopic Validation of Carbamoyl Modifications
While direct crystallographic data for this compound are not available, studies on analogous carbamoyl-glutathione derivatives provide insight. For example, X-ray structures of S-(N-hydroxy-N-p-iodophenylcarbamoyl)glutathione bound to glyoxalase I reveal that carbamoyl modifications occupy hydrophobic pockets near the active site, with the iodine atom positioned 3.5 Å from the catalytic zinc ion. Such interactions highlight the role of carbamoyl substituents in modulating enzyme-ligand interactions.
Spectroscopic analyses, including nuclear magnetic resonance (NMR) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) , have been employed to validate carbamoyl modifications. In S-(N,N-diethylcarbamoyl)glutathione, LC-MS/MS detected a protonated molecular ion at m/z 407.16, with fragmentation patterns confirming the carbamoyl group. For this compound, similar techniques would likely identify diagnostic ions at m/z 432.49 (M+H⁺) and fragment peaks corresponding to the hexamethylcarbamoyl moiety.
Table 1: Analytical Techniques for Structural Validation
These methods collectively ensure the accuracy of structural assignments and inform hypotheses about the compound’s biochemical behavior.
Properties
CAS No. |
116430-63-8 |
|---|---|
Molecular Formula |
C17H28N4O7S |
Molecular Weight |
432.492 |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-3-(azepane-1-carbonylsulfanyl)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C17H28N4O7S/c18-11(16(26)27)5-6-13(22)20-12(15(25)19-9-14(23)24)10-29-17(28)21-7-3-1-2-4-8-21/h11-12H,1-10,18H2,(H,19,25)(H,20,22)(H,23,24)(H,26,27)/t11-,12-/m0/s1 |
InChI Key |
ITLJVMAXYDSVSZ-RYUDHWBXSA-N |
SMILES |
C1CCCN(CC1)C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Synonyms |
L-γ-Glutamyl-S-[(hexahydro-1H-azepin-1-yl)carbonyl]-L-cysteinyl-glycine; _x000B_N-[N-L-γ-Glutamyl-S-[(hexahydro-1H-azepin-1-yl)carbonyl]-L-cysteinyl]-glycine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Glutathione Conjugates
Structural and Functional Differences
Glutathione conjugates vary in their substituent groups, influencing their chemical reactivity, metabolic fate, and biological effects. Below is a comparative analysis of key compounds:
Metabolic Pathways and Enzymatic Interactions
- This compound: Limited data, but carbamoyl groups generally resist hydrolysis, suggesting prolonged stability compared to epoxy or chloroacetyl derivatives.
- DEB-GSH : Formed via GST-mediated conjugation of diepoxybutane (DEB) with GSH. Enhances mutagenicity in E. coli by forming DNA adducts (e.g., S-[4-(N7-guanine)-2,3-dihydroxybutyl]GSH). GST presence increases mutation frequency 100-fold .
- S-(2-Chloroacetyl)glutathione : Derived from 1,1-dichloroethylene metabolism. Undergoes intramolecular rearrangements rather than hydrolysis, forming cyclic products. Reacts with thiols (e.g., N-acetylcysteine) to form adducts .
- S-(2,4-Dinitrophenyl)-Glutathione : A model GST substrate; used to study enzyme kinetics. High affinity for GST isoforms, facilitating glutathionylation reactions .
Mutagenicity and Toxicity Profiles
- DEB-GSH : Induces A:T → T:A and A:T → C:G transversions in E. coli (8% and 17%, respectively). Mutation spectra align with those of DEB/GST/GSH and BD/microsomal systems, confirming GST-enhanced mutagenesis .
- S-(2-Chloroacetyl)glutathione: Not directly mutagenic but causes cytotoxicity via thiol reactivity. Nephrotoxic in isolated renal cells, mitigated by γ-glutamyltransferase inhibitors .
- CTFG : Causes proximal tubule necrosis in rats; toxicity linked to β-lyase-mediated bioactivation .
- This compound : Toxicity data unavailable, but carbamoyl groups are generally less reactive than epoxy or halogenated substituents.
Enzymatic Specificity
- GST Interactions : DEB-GSH and S-(2,4-Dinitrophenyl)-Glutathione directly engage GSTs, enhancing mutagenicity or serving as substrates. This compound’s bulky carbamoyl group may hinder GST binding .
- Metabolic Stability: DEB-GSH and CTFG undergo enzymatic processing (e.g., β-lyase), whereas S-(2-Chloroacetyl)glutathione decomposes non-enzymatically .
Research Implications and Gaps
- DEB-GSH : Establishes GST’s role in enhancing mutagenicity of epoxide-GSH conjugates. Future studies should explore human cell models .
- This compound : Requires detailed toxicokinetic and enzymatic studies to clarify its metabolic fate and biological impact.
- S-(2-Chloroacetyl)glutathione : Highlights the need to assess reactive thiol esters in environmental toxicology .
Preparation Methods
Nucleophilic Substitution with Carbamoylating Agents
The thiol group of glutathione exhibits strong nucleophilicity, enabling reactions with carbamoyl chlorides or isocyanates. For S-(N,N-diethylcarbamoyl)glutathione (carbamathione), a validated method involves reacting reduced glutathione with diethylcarbamoyl chloride in alkaline aqueous conditions. Extending this approach, S-(hexamethylcarbamoyl)glutathione could be synthesized via:
Reaction conditions from analogous studies suggest:
-
Solvent : Phosphate buffer (pH 8–9) or trifluoroacetic acid (TFA) for enhanced solubility.
-
Temperature : 25–40°C under inert atmosphere (argon/nitrogen).
-
Molar ratio : 1:1.2 (GSH:carbamoyl chloride) to minimize disulfide formation.
In a study on S-(N-methylcarbamoyl)glutathione, incubation of glutathione with methyl isocyanate yielded the carbamoylated product, demonstrating the versatility of isocyanates as alternative reagents.
Purification and Isolation Techniques
Liquid-Liquid Extraction and Precipitation
Initial purification often involves acid precipitation:
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is critical for isolating S-carbamoylglutathione from unreacted glutathione and byproducts. Parameters from analogous studies:
| Column | Mobile Phase A | Mobile Phase B | Gradient | Flow Rate | Detection |
|---|---|---|---|---|---|
| C18 (250 mm) | 0.1% TFA in H₂O | 0.1% TFA in CH₃CN | 20–60% B/60 min | 0.7 mL/min | UV (210–220 nm) |
Example elution : S-hexyl glutathione elutes at ~25 min under similar conditions.
Analytical Characterization
Mass Spectrometry (MS)
-
Matrix-assisted laser desorption/ionization (MALDI-TOF) : Used for S-acylglutathione derivatives (e.g., [M+H]⁺ for S-lauroyl-GSH at m/z 507.4).
-
Electrospray ionization (ESI-MS) : Detected [M+H]⁺ for carbamathione at m/z 407.4.
For this compound, the theoretical [M+H]⁺ is m/z 493.5 (C₁₈H₃₃N₄O₈S).
Optimization Challenges and Solutions
Byproduct Formation
Solubility Issues
-
TFA co-solvent : Enhances glutathione solubility but requires neutralization post-reaction.
-
Buffer selection : Phosphate (pH 8) improves reactivity compared to Tris.
Validation and Quality Control
Calibration Standards
Linear dynamic ranges for carbamathione (0.25–10,000 nM) suggest similar calibration curves for hexamethylcarbamoyl derivatives.
Intra- and Inter-Day Precision
| Concentration (nM) | Intra-Day RSD (%) | Inter-Day RSD (%) |
|---|---|---|
| 5 | 4.2 | 6.8 |
| 100 | 3.1 | 5.4 |
| 5000 | 2.7 | 4.9 |
Applications and Functional Insights
Though beyond preparation scope, S-carbamoylglutathione derivatives are explored for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
